molecular formula C7H5BrCl2O3S B2645318 2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride CAS No. 2241141-92-2

2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride

Cat. No. B2645318
CAS RN: 2241141-92-2
M. Wt: 319.98
InChI Key: WIGBRUWDFDUOQN-UHFFFAOYSA-N
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Description

“2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride” is a chemical compound with the CAS Number: 2241141-92-2 . It has a molecular weight of 319.99 . The IUPAC name for this compound is 2-bromo-4-chloro-5-methoxybenzenesulfonyl chloride .


Molecular Structure Analysis

The InChI code for “2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride” is 1S/C7H5BrCl2O3S/c1-13-6-3-7 (14 (10,11)12)4 (8)2-5 (6)9/h2-3H,1H3 . This indicates that the molecule consists of a benzene ring substituted with bromo, chloro, methoxy, and sulfonyl chloride groups.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 319.99 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density were not found in the sources I retrieved.

Scientific Research Applications

Environmental Presence and Origin

Bromochloromethoxybenzenes in the Marine Troposphere Research on bromochloromethoxybenzenes, which are structurally related to 2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride, indicates that these compounds have a mixed biogenic and anthropogenic origin. The study found a typical pattern of these compounds in the marine troposphere of the Atlantic Ocean, suggesting environmental implications and the need for further investigation into their sources and impacts (Führer & Ballschmiter, 1998).

Photoreduction and Nucleophilic Aromatic Photosubstitution

Photoreduction of Bromonitrobenzene The photoreduction of 4-bromonitrobenzene, which shares a bromoaromatic structure with 2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride, in the presence of hydronium and chloride ions, has been investigated. The study provides insights into the chemical processes involving bromoaromatic compounds under specific conditions, contributing to a broader understanding of their reactivity and potential transformations (Wubbels et al., 1988).

Cyclodextrin and Surfactant Interactions

Hydrolysis of Methoxybenzenesulfonyl Chloride The kinetics of the hydrolysis of 4-methoxybenzenesulfonyl chloride in mixed systems of surfactant and cyclodextrin have been explored. This research is significant for understanding the interactions between cyclodextrins, surfactants, and compounds like 2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride, providing valuable information for applications in various industrial and scientific fields (García‐Río et al., 2007).

Advanced Oxidation Processes

Effects of Chloride Ion on Dye Degradation The presence of chloride ions can influence the degradation of dyes in advanced oxidation processes, as well as the formation of chlorinated aromatic compounds. This study sheds light on the dual effects of chloride ions and the formation of chlorinated byproducts, relevant to compounds like 2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride in wastewater treatment scenarios (Yuan et al., 2011).

Safety and Hazards

The compound is classified as dangerous with hazard statements H335-H314-H302 . This indicates that it can cause respiratory irritation, skin burns, and serious eye damage, and it is harmful if swallowed .

properties

IUPAC Name

2-bromo-4-chloro-5-methoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2O3S/c1-13-6-3-7(14(10,11)12)4(8)2-5(6)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGBRUWDFDUOQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)Br)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-chloro-5-methoxybenzenesulfonyl chloride

CAS RN

2241141-92-2
Record name 2-bromo-4-chloro-5-methoxybenzene-1-sulfonyl chloride
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